molecular formula C17H15Cl2N3O B7786376 (3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one

(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one

Cat. No.: B7786376
M. Wt: 348.2 g/mol
InChI Key: GFSWIGNYERLCAF-LTGZKZEYSA-N
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Description

Compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction involving the formation of an intermediate compound.

    Step 2: Further reaction with additional reagents to form the final product.

    Reaction Conditions: Temperature, pressure, and solvent choice are critical factors that influence the reaction outcome.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions: Compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” is unique in its specific molecular structure and reactivity, which distinguishes it from other similar compounds. Its unique properties make it particularly suitable for certain applications, providing advantages over other compounds in terms of efficiency, selectivity, and effectiveness.

Properties

IUPAC Name

(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)9-11/h3-10,20H,1-2H3/b21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSWIGNYERLCAF-LTGZKZEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=NNC3=CC(=C(C=C3)Cl)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2/C(=N\NC3=CC(=C(C=C3)Cl)Cl)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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